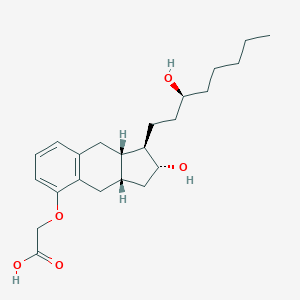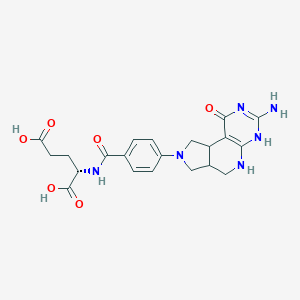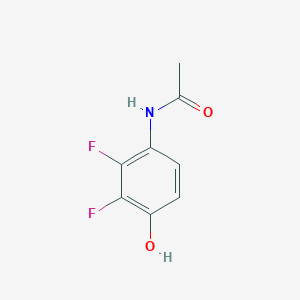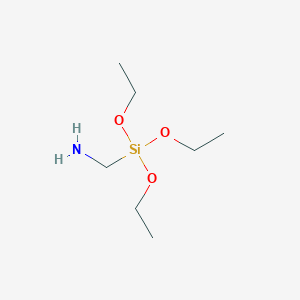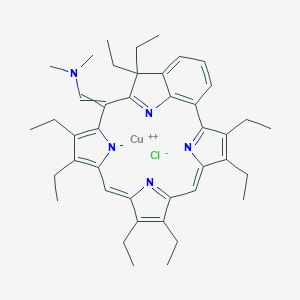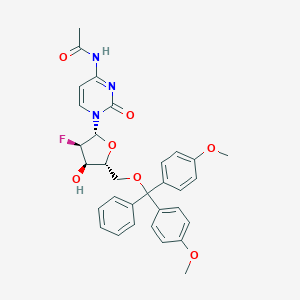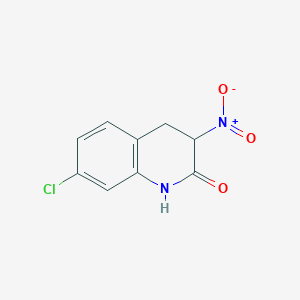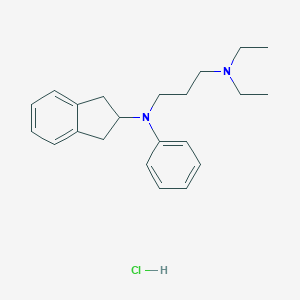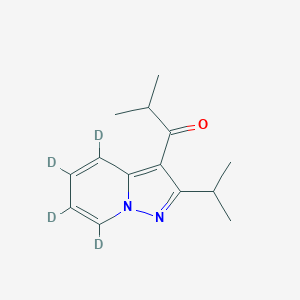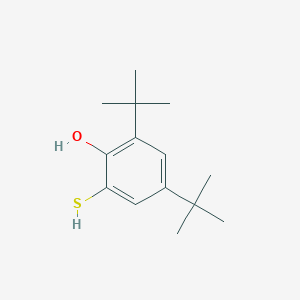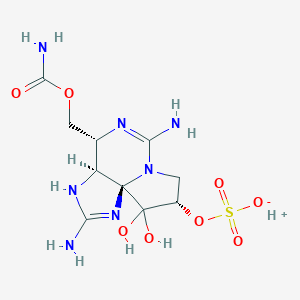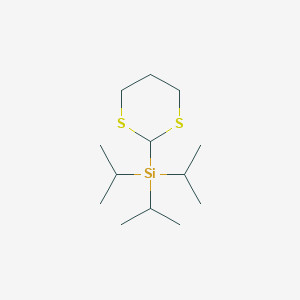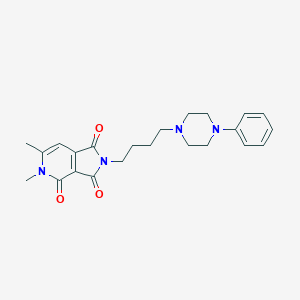
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)-, commonly known as Compound A, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
Compound A works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and immune response. By inhibiting NF-κB, Compound A reduces inflammation and enhances immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
生化学的および生理学的効果
Compound A has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance immune response, and inhibit the growth of cancer cells. In a study conducted on mice, Compound A was found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In another study, Compound A was found to induce apoptosis in cancer cells. These effects suggest that Compound A has potential applications in the treatment of inflammatory diseases and cancer.
実験室実験の利点と制限
Compound A has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action and potential applications in the field of medicine. However, there are also limitations to using Compound A in lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of results. Additionally, the optimal dosage and administration route for Compound A have not been established, which may affect the reproducibility of results.
将来の方向性
There are several future directions for the study of Compound A. One direction is to further optimize the synthesis method to yield higher purity and higher yield of Compound A. Another direction is to investigate the potential applications of Compound A in the treatment of other diseases, such as autoimmune diseases and viral infections. Additionally, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
Conclusion
Compound A is a small molecule inhibitor that has shown promising results in scientific research. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. Compound A has potential applications in the treatment of inflammatory diseases and cancer, and there are several future directions for the study of this compound. However, further studies are needed to investigate the off-target effects of Compound A and to establish the optimal dosage and administration route for this compound.
合成法
Compound A can be synthesized using various methods, including the reaction of pyrrole-2,3,5-trione with 5,6-dimethyl-1,2,3,4-tetrahydropyridine, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. Another method involves the reaction of 5,6-dimethyl-1,2,3,4-tetrahydropyridine with pyrrole-2,3,5-trione, followed by the reaction with 4-(4-phenyl-1-piperazinyl)butylamine. These methods have been optimized to yield high purity and high yield of Compound A.
科学的研究の応用
Compound A has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted on mice, Compound A was found to inhibit the growth of breast cancer cells and reduce tumor size. In another study, Compound A was found to have anti-viral properties against the influenza virus. These studies suggest that Compound A has potential applications in the treatment of cancer and viral infections.
特性
CAS番号 |
147297-18-5 |
|---|---|
製品名 |
1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-(4-(4-phenyl-1-piperazinyl)butyl)- |
分子式 |
C23H28N4O3 |
分子量 |
408.5 g/mol |
IUPAC名 |
5,6-dimethyl-2-[4-(4-phenylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3,4-trione |
InChI |
InChI=1S/C23H28N4O3/c1-17-16-19-20(22(29)24(17)2)23(30)27(21(19)28)11-7-6-10-25-12-14-26(15-13-25)18-8-4-3-5-9-18/h3-5,8-9,16H,6-7,10-15H2,1-2H3 |
InChIキー |
ZZHOCLQXHQAAMY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=C4 |
その他のCAS番号 |
147297-18-5 |
同義語 |
3,4-dimethyl-8-[4-(4-phenylpiperazin-1-yl)butyl]-3,8-diazabicyclo[4.3. 0]nona-4,10-diene-2,7,9-trione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
